(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXHUWHFUMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of thiophene derivatives with triazole and thiadiazine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
Chemical Synthesis
The synthesis of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from thiophene derivatives and triazole precursors. Various synthetic strategies have been documented:
- Formation of Triazole Ring : The initial step often involves the reaction of thiophene derivatives with hydrazines and isothiocyanates to form 1,2,4-triazole derivatives.
- Esterification : The resulting triazole can then undergo esterification with acetic acid derivatives to yield the final product.
- Characterization : Structural elucidation is commonly performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the formation and purity of the compound .
Biological Activities
The biological activities associated with this compound are extensive and include:
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Compounds have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, modifications in the thiophene or triazole moieties can enhance antibacterial activity .
Anticancer Properties
Research indicates that triazolo-thiadiazine derivatives possess anticancer potential:
- Cell Line Studies : Preliminary screenings against various cancer cell lines (e.g., MCF7 for breast cancer) have shown promising results. The structure–activity relationship suggests that substituents on the triazole ring significantly affect cytotoxicity .
Anti-inflammatory and Analgesic Effects
Some studies have reported anti-inflammatory properties linked to these compounds:
- Mechanistic Insights : The anti-inflammatory action may be attributed to the modulation of inflammatory mediators or pathways involved in pain perception .
Case Study 1: Antibacterial Screening
A recent study evaluated several derivatives of triazolo-thiadiazines for their antibacterial activity using the serial dilution method. The results indicated that specific substitutions on the thiophene ring enhanced activity against E. coli and P. aeruginosa, suggesting a structure-dependent effect on antimicrobial efficacy .
Case Study 2: Anticancer Activity
In a screening conducted at NIH involving various cell lines (NCI-H460 for lung cancer and MCF7), certain derivatives exhibited IC50 values indicating significant cytotoxicity. The study highlighted that compounds with halogenated phenyl groups showed improved activity compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
3-Position Substituents
- Thiophen-2-yl group (Target Compound) : The thiophene ring introduces sulfur-based aromaticity, which may improve π-π stacking interactions in biological systems compared to purely hydrocarbon substituents. Its electron-rich nature could enhance binding to enzymes or receptors .
- This derivative (3-ethyl-6-aryl) showed moderate bioactivity in antimicrobial assays .
- Molecular weight (371.24 g/mol) is higher than the target compound’s estimated ~340 g/mol .
- 4-Fluorophenyl (Compound in ): Fluorine enhances metabolic stability via C–F bond strength and electronegativity, often improving pharmacokinetics. The dihedral angle between the triazolothiadiazine core and the fluorophenyl ring (74.34°) suggests non-planar packing, affecting crystallinity .
6-Position Substituents
- Acetic acid ethyl ester (Target Compound) : The ester group acts as a prodrug moiety, likely improving absorption. Hydrolysis in vivo would yield the free carboxylic acid, altering solubility and target engagement.
- Phenyl/Ibuprofen-derived groups () : Bulky substituents like ibuprofen enhance anti-inflammatory activity but may reduce bioavailability due to increased molecular weight and steric hindrance .
- Acetic acid (Compound in ) : The free carboxylic acid (C7H8N4O2S, M = 212.23 g/mol) lacks esterification, likely reducing cell permeability but increasing polarity for renal excretion .
Physicochemical and Crystallographic Properties
Biological Activity
The compound (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester is a complex organic molecule that integrates multiple heterocyclic structures. Its unique configuration suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate . It consists of a thiophene ring fused with a triazole and thiadiazine moiety, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂S₂ |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 301173-57-9 |
Antimicrobial Activity
Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated potent activity against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies. For instance, derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results showed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties were investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound exhibited significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, including α-glucosidase and carbonic anhydrase. These activities are particularly relevant for developing treatments for diabetes and glaucoma respectively. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene or triazole rings can enhance inhibitory potency .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of triazolo-thiadiazine derivatives found that specific substitutions on the thiophene ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative had a minimum inhibitory concentration (MIC) below 10 µg/mL .
- Cancer Cell Line Testing : In vitro tests showed that the compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound reduced edema in animal models by approximately 60% compared to control groups when administered at a dose of 20 mg/kg .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate under basic conditions (e.g., KOH in ethanol). Key steps include:
- Thiol activation via deprotonation .
- Nucleophilic substitution at the α-carbon of bromoacetate .
- Cyclization to form the triazolo-thiadiazine core . Optimal yields (60–75%) are achieved at 80–90°C for 6–8 hours. Prolonged heating (>10 hours) reduces yield due to ester hydrolysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm substituent integration and ester linkage (e.g., ethyl group at δ ~1.2–1.4 ppm and δ ~4.1–4.3 ppm) .
- X-ray crystallography : Resolves tautomeric ambiguity in the triazolo-thiadiazine ring (e.g., 7H vs. 5H tautomers) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H] at m/z 365) and fragmentation patterns .
Q. How does the thiophene substituent influence reactivity?
The thiophen-2-yl group enhances electron density in the triazolo-thiadiazine core, facilitating electrophilic substitutions at the 3-position. Its π-conjugated system stabilizes intermediates during cyclization . Substituent orientation (2- vs. 3-thiophenyl) affects regioselectivity in downstream functionalization .
Q. What solvent systems are optimal for purification?
Q. How is hydrolytic stability assessed for the ethyl ester group?
Stability studies in buffered solutions (pH 2–10) at 37°C show:
- Rapid hydrolysis (>90% in 24 hours) under alkaline conditions (pH 10).
- <10% degradation at pH 7 after 72 hours . Acidic conditions (pH 2) induce partial ring-opening of the thiadiazine moiety .
Advanced Research Questions
Q. What strategies mitigate tautomerism-related ambiguity in crystallographic studies?
Q. How do electronic effects of substituents modulate biological activity?
- Electron-withdrawing groups (e.g., Cl at the 4-position of phenyl rings) enhance antimicrobial activity by increasing membrane permeability (MIC: 2–4 µg/mL against S. aureus) .
- Electron-donating groups (e.g., OCH) reduce cytotoxicity but improve solubility (logP reduction from 3.2 to 2.7) . Structure-activity relationship (SAR) models correlate Hammett σ values with IC in enzyme inhibition assays .
Q. What computational methods predict regioselectivity in derivatization?
Q. How are contradictions in biological data resolved across studies?
Discrepancies in IC values (e.g., 0.5–5 µM in kinase assays) arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) alter competitive inhibition profiles .
- Cell line heterogeneity : P-glycoprotein expression in MCF-7 vs. HEK293 affects compound retention . Meta-analyses normalize data using standardized protocols (e.g., CLSI guidelines) .
Q. What methodologies optimize scale-up synthesis while minimizing byproducts?
- Flow chemistry : Reduces reaction time from 8 hours to 25 minutes via continuous thiol activation .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., [KOH] > 1.5M increases cyclization efficiency by 40%) .
Byproduct (e.g., dihydrothiadiazine) formation is suppressed below 5% at 85°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
